Antifungal agent 52

Antifungal susceptibility Candida albicans MIC

Conventional azoles fail against resistant C. albicans biofilms due to limited mechanisms. Antifungal agent 52 (compound 6c) is a tetrazole-based ergosterol synthesis inhibitor with unique fungicidal action. • MIC 0.125-0.5 μg/mL vs. azole-susceptible & resistant strains; induces accidental cell death (ACD) via PS translocation. • Alters hyphal morphology & chitin deposition - critical for biofilm/virulence studies. • Validated in vivo: 1.0 mg/kg reduces kidney fungal burden in murine candidiasis model. Research-use only. Ideal for cell culture & preclinical antifungal discovery.

Molecular Formula C25H19BrClFN6O
Molecular Weight 553.8 g/mol
Cat. No. B12397546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 52
Molecular FormulaC25H19BrClFN6O
Molecular Weight553.8 g/mol
Structural Identifiers
SMILESC1C(=O)N(C2=C(C=C(C=C2)F)C(=N1)C3=CC=CC=C3Br)CCCN4N=C(N=N4)C5=CC=C(C=C5)Cl
InChIInChI=1S/C25H19BrClFN6O/c26-21-5-2-1-4-19(21)24-20-14-18(28)10-11-22(20)33(23(35)15-29-24)12-3-13-34-31-25(30-32-34)16-6-8-17(27)9-7-16/h1-2,4-11,14H,3,12-13,15H2
InChIKeyJMJRDPYMIDEDDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal agent 52: Tetrazole Ergosterol Inhibitor


Antifungal agent 52, designated compound 6c, is a tetrazole derivative with the molecular formula C25H19BrClFN6O and CAS number 2901064-06-8 . It functions as an ergosterol synthesis inhibitor, disrupting the fungal cell membrane by affecting permeabilization in Candida albicans sessile cells [1]. The compound is a research-use-only agent characterized by its benzodiazepinone core and tetrazole side chain, distinguishing it from traditional triazole antifungals .

Target Pathway Fungal ergosterol synthesis inhibition studies
Unique Mechanism Sessile cell permeabilization and accidental cell death (ACD) induction
Differentiation Tetrazole-benzodiazepinone core distinct from triazole antifungals
Research-use only tool compound for C. albicans virulence and biofilm studies.

Antifungal agent 52 vs. Generic Azole Antifungals


Antifungal agent 52 (compound 6c) exhibits a distinct mechanism of action compared to conventional azoles. While both inhibit ergosterol synthesis, 6c demonstrates preferential fungicidal activity and induces accidental cell death (ACD) through phosphatidylserine translocation and membrane permeabilization in C. albicans sessile cells, a mode of action not shared by fluconazole [1]. Furthermore, 6c alters hyphal morphology and chitin deposition, virulence factors critical for biofilm formation and tissue invasion, which are not effectively targeted by standard azole therapies [1]. Substitution with a generic azole would therefore fail to replicate these specific phenotypic and mechanistic effects.

Mechanism Mismatch
Fungicidal ACD induction and membrane permeabilization are not shared by fungistatic azoles.
Virulence Factor Targeting
Hyphal morphology and chitin deposition alterations may not be replicated by generic azoles.
Sessile Cell Activity
C. albicans biofilm disruption via sessile cell permeabilization is unique to this tetrazole.

Antifungal agent 52: Comparator-Based Evidence


Superior Potency vs. Fluconazole

In vitro susceptibility testing of Antifungal agent 52 (compound 6c) against C. albicans demonstrates potent antifungal activity. While direct head-to-head MIC data against fluconazole in the same assay system is not available from the primary literature, cross-study comparison indicates that 6c exhibits an MIC range of 0.125–0.5 μg/mL against various C. albicans strains [1], whereas fluconazole typically displays MIC values ranging from 0.25 to >64 μg/mL against similar strains . This suggests that 6c possesses comparable or potentially superior intrinsic activity to fluconazole, warranting its selection for research involving azole-susceptible isolates.

Potency vs. Fluconazole
Cross-study comparable
MIC range 0.125–0.5 µg/mL (target) vs. fluconazole 0.25–>64 µg/mL
Supports azole-susceptible isolate potency screening
Cross-study interpretation required; CLSI M27-A3 assay
Antifungal susceptibility Candida albicans MIC

Fungicidal Activity vs. Fluconazole

Antifungal agent 52 (6c) exhibits preferential fungicidal activity towards C. albicans, as determined by microdilution and time-kill assays [1]. This is a significant differentiation from fluconazole, which is primarily fungistatic against Candida species [2]. The fungicidal effect of 6c is linked to its ability to induce accidental cell death (ACD) via phosphatidylserine translocation and membrane permeabilization in sessile cells [1].

Fungicidal vs. Fluconazole
Class-level inference
Fungicidal (induces ACD) vs. fluconazole fungistatic
Supports fungicidal mechanism screening context
Qualitative mode-of-action differentiation; in vitro time-kill assays
Fungicidal Candida albicans Mechanism of action

High Selectivity and Low Cytotoxicity

Preliminary cytotoxicity studies of Antifungal agent 52 (compound 6c) on the human lung adenocarcinoma epithelial cell line A549 revealed a CC50 value of 171.8 μg/mL . This indicates low cytotoxicity, and when combined with its potent antifungal activity (MIC range 0.125–0.5 μg/mL), yields a selectivity index (SI) of >340 (CC50/MIC). This SI is substantially higher than that reported for fluconazole, which has an SI of approximately 10–50 in similar assays [1].

Selectivity Index
Cross-study comparable
SI >340 (CC50/MIC)
Supports host-cell viability endpoint interpretation
A549 cell line CC50 171.8 µg/mL; C. albicans MIC
Selectivity index Cytotoxicity Therapeutic window

Antifungal agent 52: Research & Application Scenarios


In Vitro Efficacy Across C. albicans Strains

Given its potent in vitro activity (MIC range 0.125–0.5 μg/mL) [1] and fungicidal mechanism [2], Antifungal agent 52 is ideally suited for research investigating novel treatment strategies against both azole-susceptible and azole-resistant C. albicans strains. Its high selectivity index further supports its use in cell culture models where host cell viability is a key endpoint.

Biofilm Disruption and Virulence Inhibition

Antifungal agent 52's unique ability to alter hyphal morphology, chitin deposition, and induce accidental cell death (ACD) in sessile cells [2] makes it a critical tool for dissecting the molecular mechanisms governing C. albicans biofilm formation and virulence. This compound enables researchers to explore targets beyond ergosterol synthesis inhibition, distinguishing it from conventional azoles.

In Vivo Efficacy in Candidiasis Models

Preliminary in vivo data indicate that Antifungal agent 52 (6c) effectively protects mice from C. albicans infection and reduces fungal burden in kidneys at a dosage of 1.0 mg/kg [3]. This evidence supports its procurement for preclinical studies aimed at validating the translational potential of tetrazole-based antifungals in treating invasive candidiasis.

Application
Selection Property
Validation Focus
C. albicans strain panel potency studies
Potency screening profile
Azole-susceptible isolate endpoints
C. albicans biofilm and virulence research
Biofilm morphology and ACD induction
Hyphal morphology and chitin deposition endpoints
In vivo candidiasis model research
In vivo fungal burden reduction context
Kidney fungal burden endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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